molecular formula C8H5ClF4O B1586405 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol CAS No. 261763-05-7

3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol

Cat. No.: B1586405
CAS No.: 261763-05-7
M. Wt: 228.57 g/mol
InChI Key: TXEZAXDRQCONER-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol is a chemical compound with the molecular formula C8H5ClF4O. It is a member of the aryl halides class and is known for its unique combination of chlorine, fluorine, and trifluoromethyl groups attached to a benzyl alcohol structure. This compound is used as an intermediate in the synthesis of various organic and pharmaceutical molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

There are several methods for synthesizing 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol. One common method involves the reaction of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl chloride with water or alcohols. Another method includes the reduction of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde using sodium borohydride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of solvents, catalysts, and temperature control to optimize the reaction rate and product formation.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol undergoes various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding benzyl chloride or benzyl fluoride.

    Substitution: The chlorine or fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

    Oxidation: 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde or 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid.

    Reduction: 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl chloride or 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl fluoride.

    Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, leading to improved binding affinity and potency towards its targets . The compound may exert its effects through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol is unique due to its specific combination of chlorine, fluorine, and trifluoromethyl groups attached to a benzyl alcohol structure. This unique combination imparts distinct chemical and physical properties, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

[3-chloro-2-fluoro-5-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF4O/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)10/h1-2,14H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXEZAXDRQCONER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CO)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378688
Record name [3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261763-05-7
Record name [3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261763-05-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol
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